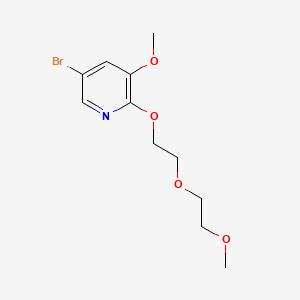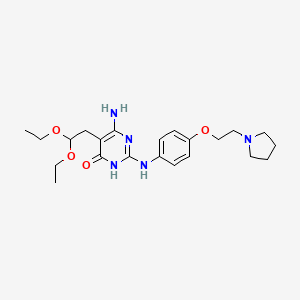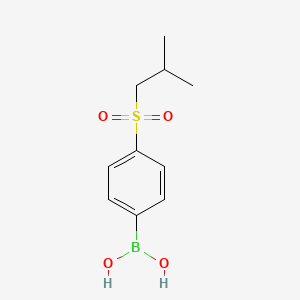
4-(Isobutylsulfonyl)phenylboronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Isobutylsulfonyl)phenylboronic acid is a chemical compound with the molecular formula C10H15BO4S . It has a molecular weight of 242.1 . The compound is typically stored at room temperature in an inert atmosphere .
Molecular Structure Analysis
The InChI code for this compound is1S/C10H15BO4S/c1-8(2)7-16(14,15)10-5-3-9(4-6-10)11(12)13/h3-6,8,12-13H,7H2,1-2H3 . This code provides a standard way to encode the compound’s molecular structure. Physical And Chemical Properties Analysis
The predicted boiling point of this compound is 449.8±51.0 °C . The compound has a predicted density of 1.25±0.1 g/cm3 . It is typically stored at temperatures between 2-8°C . The pKa of the compound is predicted to be 7.70±0.16 .Scientific Research Applications
Catalytic Applications in Organic Synthesis
Phenylboronic acids have been utilized as catalysts in organic synthesis, demonstrating their versatility in facilitating reactions such as dehydrative amidation between carboxylic acids and amines. This capability highlights their role in peptide synthesis and other organic transformations (Wang, Lu, & Ishihara, 2018).
Supramolecular Chemistry and Molecular Recognition
In supramolecular chemistry, phenylboronic acids contribute to the design and synthesis of supramolecular assemblies. Their ability to form stable complexes through O–H⋯N hydrogen bonds and C–H⋯O interactions facilitates the creation of novel molecular structures (Pedireddi & Seethalekshmi, 2004).
Sensor Development for Biological Molecules
Phenylboronic acids and their derivatives are known for their ability to form reversible complexes with polyols, such as sugars and glycoproteins, making them ideal for use in sensors and separation technologies. This property is particularly relevant for the development of self-regulated insulin delivery systems, tissue engineering applications, and the detection of biologically important molecules (Chu Liang-yin, 2006).
Materials Science and Engineering
In materials science, phenylboronic acids facilitate the development of intelligent bio-hydrogels with glucose and pH-responsive behaviors, showcasing potential for controlled drug delivery and other biomedical applications. The incorporation of phenylboronic acid groups into polymers can yield materials capable of responding to environmental stimuli, such as changes in glucose concentration (Peng et al., 2018).
Safety and Hazards
The compound is classified under the GHS07 hazard class . The hazard statements associated with it are H302, H312, and H332 , indicating that it is harmful if swallowed, in contact with skin, or if inhaled. Precautionary measures include avoiding breathing its mist, gas, or vapors, avoiding contact with skin and eyes, using personal protective equipment, ensuring adequate ventilation, and removing all sources of ignition .
Mechanism of Action
Mode of Action
4-(Isobutylsulfonyl)phenylboronic acid is a type of organoboron compound. Organoboron compounds are widely used in Suzuki-Miyaura (SM) cross-coupling reactions . In these reactions, the boronic acid acts as a nucleophile, transferring an organic group to a metal catalyst (such as palladium), a process known as transmetalation .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the efficiency of SM cross-coupling reactions can be affected by the reaction conditions, such as temperature, solvent, and the presence of a catalyst . Additionally, the stability of the compound may be influenced by factors such as pH and the presence of oxidizing or reducing agents.
properties
IUPAC Name |
[4-(2-methylpropylsulfonyl)phenyl]boronic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15BO4S/c1-8(2)7-16(14,15)10-5-3-9(4-6-10)11(12)13/h3-6,8,12-13H,7H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGYQGDKMBFOTGS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)S(=O)(=O)CC(C)C)(O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15BO4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70675224 |
Source


|
| Record name | [4-(2-Methylpropane-1-sulfonyl)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70675224 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.10 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1217500-99-6 |
Source


|
| Record name | [4-(2-Methylpropane-1-sulfonyl)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70675224 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


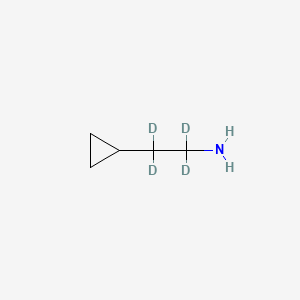
![3',5'-Dimethoxy-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B594588.png)

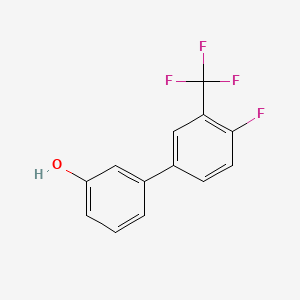
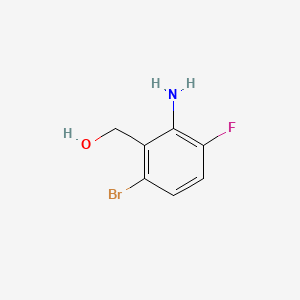
![3-(chloromethyl)-1H-pyrrolo[2,3-b]pyridine hydrochloride](/img/structure/B594594.png)
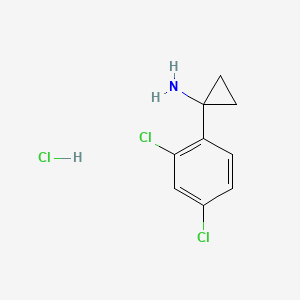
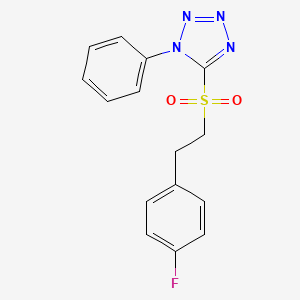
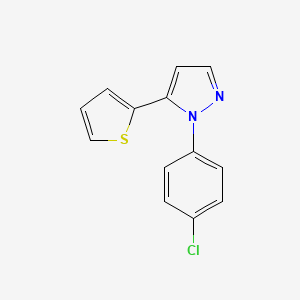

![6-Chloro-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine](/img/structure/B594601.png)
